2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide
Description
2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a coumarin (2H-chromene-2-one) core with a pyrazole-carboxamide moiety substituted with a thiophene ring. The coumarin scaffold is known for its pharmacological relevance, including anticoagulant and anti-inflammatory activities, while the pyrazole-thiophene substituent may enhance binding specificity to biological targets, such as kinases or proteases .
Properties
Molecular Formula |
C18H13N3O3S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C18H13N3O3S/c22-17(14-10-12-4-1-2-6-15(12)24-18(14)23)20-16-7-8-19-21(16)11-13-5-3-9-25-13/h1-10H,11H2,(H,20,22) |
InChI Key |
LNJOZBKTSQGREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=NN3CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the pyrazole ring and the thiophene moiety. Key steps include:
Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a variety of methods, including the reaction of thiophene-2-carboxaldehyde with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
The biological activities of 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide have been evaluated through various in vitro and in vivo studies.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which can be attributed to the electron-donating ability of the chromene structure. Antioxidants are crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Potential
In silico studies have suggested that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies have shown favorable binding interactions with these enzymes, indicating its potential as an anti-inflammatory agent .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models. Further investigations are required to elucidate the specific pathways involved.
In Vivo Studies
In a study examining the anti-inflammatory effects of this compound on a rodent model induced with inflammation, it was observed that treatment resulted in a significant reduction in inflammatory markers compared to control groups. The study provided evidence supporting its application in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets. These studies have identified potential interactions with enzymes involved in metabolic processes, indicating possible roles in metabolic disorders .
Mechanism of Action
The mechanism of action of 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between the target compound and three analogs:
Key Observations :
Core Heterocycles: The target compound’s coumarin core distinguishes it from JO1 (simple pyrazole) and the thiazolopyrimidine derivative . The thiazolopyrimidine in introduces a fused bicyclic system, which may confer rigidity and altered electronic properties compared to coumarin.
Substituent Effects: The thiophen-2-ylmethyl group in the target compound and JO1 enhances lipophilicity compared to the 2-chlorobenzyl group in or the isopropyl group in . Thiophene’s sulfur atom could participate in hydrogen bonding or metal coordination.
Molecular Weight and Drug-Likeness :
- The target compound (351.38 g/mol) exceeds Lipinski’s rule of five threshold (MW < 500), suggesting possible challenges in oral bioavailability. In contrast, JO1 (237.28 g/mol) and the chloroacetamide analog (296.14 g/mol) are smaller and more likely to comply with drug-likeness guidelines.
Hypothetical Pharmacological and Physicochemical Properties
While explicit biological data are unavailable, inferences can be drawn from structural analogs:
- Coumarin Derivatives: Known for anticoagulant activity (e.g., warfarin), the coumarin moiety in the target compound may interact with vitamin K epoxide reductase, though the pyrazole-thiophene group could redirect selectivity toward other targets, such as cyclooxygenases or kinases .
- Pyrazole-Thiophene Hybrids : JO1 lacks the coumarin core but shares the pyrazole-thiophene motif. Pyrazole derivatives often exhibit anti-inflammatory or anticancer activity, suggesting the target compound might share these properties with enhanced potency due to coumarin’s electron-rich system.
- Chlorinated Analogs : The dichloro-substituted compound may exhibit higher metabolic stability but increased risk of off-target interactions due to halogen bonding.
Biological Activity
The compound 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step reaction process. The precursor compounds, such as 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole , are reacted under reflux conditions to yield the desired product with high purity and yield. The structural characterization is often confirmed through techniques such as X-ray crystallography, which reveals the arrangement of atoms and the presence of specific functional groups essential for biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds similar to this compound have shown promising antimicrobial activity. For example, derivatives with a β-keto-enol pharmacophore exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds in this class can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This activity is beneficial in treating conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Modifications at specific positions on the pyrazole ring or the thiophenyl group can enhance potency and selectivity against target enzymes or receptors. For instance, electron-withdrawing groups at strategic positions have been shown to improve anticancer activity by stabilizing reactive intermediates during metabolic processes .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Case Study 1 : A study involving a series of thiazole derivatives indicated that modifications to the N-aryl amide group significantly impacted antimalarial activity, showcasing how structural changes can lead to enhanced biological effects .
- Case Study 2 : Research on hybrid phthalimido-thiazole derivatives demonstrated potent leishmanicidal activity, with observed cytotoxicity against various strains, indicating a broad spectrum of antimicrobial effects .
Q & A
Q. What are the recommended synthetic routes for 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis involves sequential coupling of pyrazole and thiophene moieties. A typical approach includes:
- Step 1: Condensation of 2-hydroxyethyl thiophene-2-carbaldehyde with hydrazine hydrate to form the pyrazole core (reflux in ethanol, 6–8 hours, 70–80°C) .
- Step 2: Coupling with 2-oxo-2H-chromene-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF, 24 hours, room temperature) .
- Optimization: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and optimize yields by adjusting solvent polarity (e.g., DMF for solubility) and catalyst loadings (e.g., triethylamine for pH control) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Identify proton environments (e.g., pyrazole NH at δ 10.2–11.5 ppm, thiophene protons at δ 6.8–7.2 ppm) and carbonyl signals (chromene C=O at ~168 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error. For example, calculated m/z 381.07 (C19H13N2O3S) vs. observed 381.08 .
- IR Spectroscopy: Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~3300 cm⁻¹) .
Q. How does the solubility profile of this compound influence in vitro assays?
Answer:
- Solubility: Limited aqueous solubility (<10 µM in PBS at pH 7.4) necessitates DMSO stock solutions (≤0.1% v/v to avoid cytotoxicity).
- Formulation: Use co-solvents like PEG-400 or cyclodextrins for cell-based assays. Solubility in ethanol (1.2 mg/mL) and DCM (8.5 mg/mL) supports organic-phase reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the pyrazole-thiophene linkage?
Answer:
- Crystallization: Grow crystals via vapor diffusion (e.g., DCM/hexane, 4°C). The pyrazole-thiophene dihedral angle (~36–39°) and rotational disorder (e.g., 93:7 major:minor conformer ratio) are resolved using high-resolution datasets (θmax = 25°, MoKα radiation) .
- Refinement: Apply SHELXL for anisotropic displacement parameters and model partial occupancy for disordered thiophene rings (e.g., 6% impurity in Cl-substituted analogs) .
Q. What mechanistic insights explain contradictory bioactivity data across structural analogs?
Answer:
- SAR Studies: Compare derivatives with modified substituents (e.g., Cl vs. CF3 at pyrazole-C3). For example, Cl-substituted analogs show 10-fold higher c-Met inhibition (IC50 = 12 nM) but reduced solubility .
- Metabolic Stability: Block metabolic hotspots (e.g., hydroxyethyl side chains prone to oxidation) by introducing methyl groups, improving half-life from 1.2 to 4.7 hours in hepatocyte assays .
Q. How can researchers design experiments to resolve discrepancies in reaction yields for scale-up synthesis?
Answer:
- DoE (Design of Experiments): Vary temperature (50–100°C), solvent (ethanol vs. DMSO), and catalyst (K2CO3 vs. Et3N) using a factorial design to identify critical parameters .
- In-line Analytics: Use HPLC-PDA to track intermediates (retention time = 4.2 min, λ = 254 nm) and quantify side products (e.g., hydrolysis byproducts <5%) .
Q. What computational methods predict binding modes of this compound to kinase targets like c-Met?
Answer:
- Docking: Use AutoDock Vina with c-Met crystal structure (PDB: 3LQ8). The chromene carbonyl forms H-bonds with Met1160, while the thiophene engages in π-π stacking with Tyr1230 .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the pyrazole-thiophene hinge region (RMSD <1.5 Å after equilibration) .
Q. How do steric effects influence regioselectivity in functionalization reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
